molecular formula C17H16ClNO3S B2892259 Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate CAS No. 271775-41-8

Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate

Cat. No. B2892259
CAS RN: 271775-41-8
M. Wt: 349.83
InChI Key: USTLQRIMGFRPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate is a chemical compound with the molecular formula C24H23ClN2O6S . It is available from suppliers such as ChemDiv, Inc., and Vitas M Chemical Limited .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic intermediate was used as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds containing the benzocaine core .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate can be represented by the SMILES notation: CCOC(=O)c1ccc(NC(=O)CN(c2ccc(Cl)cc2)S(=O)(=O)c2ccc(OC)cc2)cc1 .

Scientific Research Applications

Synthesis and Antibacterial Applications

One prominent area of application is in the synthesis of novel compounds with potential antimicrobial properties. For instance, a study explored the synthesis of new quinazolines, starting from a compound structurally similar to Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate, demonstrating antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007). This highlights the role of such compounds in developing new antimicrobial agents.

Environmental Degradation Studies

Research on environmental degradation and wastewater treatment has also involved compounds similar to Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate. For example, studies on the degradation of 2,4-dichlorophenoxyacetic acid by advanced oxidation processes identified organic intermediates, shedding light on the mechanisms of pollutant breakdown (Sun & Pignatello, 1993).

Organic Synthesis and Chemical Transformations

In organic chemistry, the synthesis and characterization of novel compounds, including those with potential medicinal applications, are significant. A study on the synthesis of benzophenone analogues for anti-tumor and proapoptotic effects in cancer cells exemplifies the medicinal chemistry applications of related compounds (Prabhakar et al., 2006).

Analytical Chemistry and Material Science

The compound's relevance extends to analytical chemistry and material science, where its derivatives are utilized in studies of degradation rates and environmental persistence of chlorophenols, contributing to our understanding of pollutant behavior and removal (Sharma, Mukhopadhyay, & Murthy, 2012).

Safety and Hazards

The safety data sheet for Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate indicates that it should only be used for research and development under the supervision of a technically qualified individual .

properties

IUPAC Name

ethyl 4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-2-22-17(21)12-3-7-14(8-4-12)19-16(20)11-23-15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTLQRIMGFRPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.